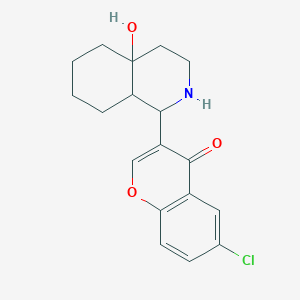

6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)-6-chlorochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c19-11-4-5-15-12(9-11)17(21)13(10-23-15)16-14-3-1-2-6-18(14,22)7-8-20-16/h4-5,9-10,14,16,20,22H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDRMEPKJVXMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=COC4=C(C3=O)C=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving a chromenone moiety and a hydroxydecahydroisoquinoline substituent. The molecular formula is C18H20ClN2O2, with a molecular weight of approximately 342.82 g/mol. The presence of chlorine and hydroxyl groups suggests potential interactions with biological targets.

Biological Activity

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have evaluated related chromenone derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

2. Antioxidant Properties:

The antioxidant activity of chromenone derivatives has been documented, suggesting that this compound may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Cytotoxicity:

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. These studies often employ assays such as MTT or XTT to determine cell viability after treatment with the compound . Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types.

Research Findings and Case Studies

Several research articles have focused on the synthesis and biological evaluation of related compounds:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction: Possible binding to specific receptors that mediate cellular responses, influencing pathways related to inflammation or apoptosis.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo Studies: To assess the efficacy and safety profile in animal models.

- Clinical Trials: To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Structural and Functional Group Variations

Chromen-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Substituent Effects on Physicochemical Properties

6-Chloro-3-((3-(3-chloro-4-methoxyphenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (3k)

- Substituents : Isoxazole-linked 3-chloro-4-methoxyphenyl and 4-(trifluoromethyl)phenyl groups.

- Properties : High lipophilicity due to trifluoromethyl and chloro groups; melting point = 141°C.

- Activity : Demonstrated α-amylase inhibition (IC₅₀ = 12.3 µM), likely due to halogen and electron-withdrawing groups enhancing enzyme binding .

6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one Substituents: Thienyl group at the 2-position and hydroxyl at the 3-position. Properties: Molecular weight = 278.71 g/mol; polar due to hydroxyl and sulfur-containing thienyl group. Activity: Not explicitly reported, but thienyl groups often improve bioavailability and metabolic stability .

6-Chloro-3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one (6c) Substituents: Thiadiazole-imino group. Properties: Melting point = 245°C; synthesized via microwave-assisted methods (82% yield).

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Substituents: Multiple hydroxyl and methoxy groups. Properties: High polarity; molecular weight = 298.25 g/mol. Activity: Antioxidant properties linked to phenolic hydroxyls, which scavenge free radicals .

Target Compound: 6-Chloro-3-(4a-hydroxydecahydroisoquinolin-1-yl)-4H-chromen-4-one Substituents: Bulky, nitrogen-rich bicyclic amine with hydroxyl group. Properties: Predicted enhanced solubility in polar solvents due to the hydroxyl and amine groups. The rigid bicyclic structure may restrict conformational flexibility, affecting receptor binding.

Data Table: Key Comparative Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.